![molecular formula C18H16N4O B5644990 5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5644990.png)
5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
"5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" is a compound structurally related to several pharmacologically active molecules. This compound's relevance lies in its diverse biological activities and potential for therapeutic applications.
Synthesis Analysis
The synthesis of compounds structurally related to imidazo[4,5-c]pyridine often involves multi-step chemical processes. One example is the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinylimidazo[1,2-a]pyridines, designed as antirhinovirus agents. This synthesis utilized a new Horner−Emmons reagent for direct incorporation of functional groups and showed stereospecificity, producing exclusively the desired E-isomer (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives is crucial for their biological activities. For example, in the crystal structure of certain imidazo[1,2-a]pyridine derivatives, the orientation of phenyl rings relative to the imidazole rings was studied using X-ray diffraction, which is pivotal for understanding their molecular interactions and stability (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine derivatives exhibit a variety of chemical reactions, often influenced by their molecular structure. For instance, the synthesis of certain imidazo[1,2-a]pyridine derivatives involved reactions with Grignard reagents, allylsilanes, and triethyl phosphite, demonstrating the reactivity and functional group compatibility of these molecules (Katritzky et al., 2000).
Physical Properties Analysis
The physical properties of imidazo[4,5-c]pyridine derivatives, such as crystallization patterns and molecular conformations, are significant for their application in drug design. An example is the study of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate, which analyzed its crystal structure and hydrogen bonding patterns (Hjouji et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of imidazo[4,5-c]pyridine derivatives are often determined by their molecular architecture. Studies like the synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines highlighted the significance of structural features on the biological activities and chemical reactivity of these compounds (Ismail et al., 2008).
properties
IUPAC Name |
(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(14-6-9-19-10-7-14)22-11-8-15-16(12-22)21-17(20-15)13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHBWJTIJTOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
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